Non-Mutagenic Profile of Ethyl 2,3-Epoxybutyrate vs. Mutagenic Glycidyl Esters
In standardized mutagenicity testing of 37 aliphatic epoxides across 6 subclasses, ethyl 2,3-epoxybutyrate (as a glycidate) was non-mutagenic in all strain/activation systems used. In stark contrast, 100% of the glycidyl esters tested (5 out of 5) were mutagenic in Salmonella strains TA98, TA100, TA1535, and TA1537 with and without metabolic activation [1]. This difference is further corroborated by earlier studies where ethyl 2,3-epoxybutyrate showed no mutagenic activity in the Ames test with Salmonella typhimurium TA100, either with or without S9 metabolic activation, while many terminal and halogenated epoxides demonstrated potent mutagenic effects [2].
| Evidence Dimension | Mutagenic Potential |
|---|---|
| Target Compound Data | Non-mutagenic |
| Comparator Or Baseline | Glycidyl Esters (n=5): 100% Mutagenic |
| Quantified Difference | Absolute qualitative difference: Non-mutagenic vs. Universally Mutagenic within comparator class |
| Conditions | Ames test using Salmonella strains TA98, TA100, TA1535, TA1537/TA97, with and without metabolic activation (S9 liver fraction) |
Why This Matters
This is the critical differentiator for procurement in flavor, fragrance, or pharmaceutical intermediate applications where a non-mutagenic epoxide building block is a regulatory or safety requirement, eliminating the handling and disposal liabilities associated with mutagenic glycidyl esters.
- [1] Comparative mutagenicity of aliphatic epoxides in Salmonella. Mutation Research/Genetic Toxicology, 1986, 172(2), 105-138. View Source
- [2] C.E. Voogd, J.J. van der Stel, J.J.J.A.A. Jacobs. The mutagenic action of aliphatic epoxides. Mutation Research/Genetic Toxicology, 1981, 89(4), 269-282. View Source
